molecular formula C9H10F2OS B6287541 (4-Ethoxy-2,3-difluorophenyl)(methyl)sulfane CAS No. 2484889-25-8

(4-Ethoxy-2,3-difluorophenyl)(methyl)sulfane

Cat. No.: B6287541
CAS No.: 2484889-25-8
M. Wt: 204.24 g/mol
InChI Key: RSFXXJLOZPJDBQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

This compound is a type of organoboron reagent, which are widely used in Suzuki–Miyaura coupling reactions . The targets in these reactions are typically carbon atoms in organic compounds where new carbon-carbon bonds can be formed .

Mode of Action

The mode of action of (4-Ethoxy-2,3-difluorophenyl)(methyl)sulfane likely involves its participation in carbon-carbon bond-forming reactions such as the Suzuki–Miyaura coupling . In these reactions, the organoboron reagent acts as a nucleophile, transferring a carbon group to a suitable electrophile in the presence of a palladium catalyst .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily synthetic pathways used in organic chemistry. The compound can participate in Suzuki–Miyaura coupling, a powerful method for forming carbon-carbon bonds . This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and polymers .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds via Suzuki–Miyaura coupling . This enables the synthesis of a wide range of complex organic molecules.

Action Environment

The efficacy and stability of this compound, like many organoboron reagents, can be influenced by various environmental factors. These include the presence of a suitable catalyst (typically palladium), the pH of the reaction environment, and the temperature . Additionally, the compound’s reactivity can be affected by the presence of other functional groups in the molecules it is reacting with .

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxy-2,3-difluorophenyl)(methyl)sulfane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, and alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, sulfides

    Substitution: Various substituted derivatives depending on the nucleophile used

Comparison with Similar Compounds

Properties

IUPAC Name

1-ethoxy-2,3-difluoro-4-methylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2OS/c1-3-12-6-4-5-7(13-2)9(11)8(6)10/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFXXJLOZPJDBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)SC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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